![molecular formula C25H35N3O2 B247450 1-{1-[4-(Benzyloxy)-3-methoxybenzyl]-4-piperidinyl}-4-methylpiperazine](/img/structure/B247450.png)
1-{1-[4-(Benzyloxy)-3-methoxybenzyl]-4-piperidinyl}-4-methylpiperazine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-{1-[4-(Benzyloxy)-3-methoxybenzyl]-4-piperidinyl}-4-methylpiperazine, commonly known as BRL-15572, is a novel and selective antagonist of the dopamine D3 receptor. It was first synthesized in 2004 and has since been studied extensively for its potential use in treating neurological and psychiatric disorders.
Mechanism of Action
BRL-15572 selectively binds to and blocks the dopamine D3 receptor, which is primarily located in the mesolimbic system of the brain. This system is involved in reward and motivation, and is believed to play a role in addiction and other disorders. By blocking the D3 receptor, BRL-15572 may modulate the activity of this system and improve symptoms of these disorders.
Biochemical and Physiological Effects:
BRL-15572 has been shown to have a number of biochemical and physiological effects. It has been shown to increase dopamine release in the nucleus accumbens, a key region of the mesolimbic system. It has also been shown to reduce the activity of the prefrontal cortex, which is believed to be involved in executive function and decision making.
Advantages and Limitations for Lab Experiments
One advantage of BRL-15572 is its selectivity for the dopamine D3 receptor. This allows researchers to study the specific effects of blocking this receptor without affecting other dopamine receptors. However, one limitation is that it may not be effective in all individuals, as genetic variations can affect the expression and function of the D3 receptor.
Future Directions
There are several future directions for research on BRL-15572. One area of interest is its potential use in treating addiction, as the mesolimbic system is believed to play a key role in this disorder. Another area of interest is its potential use in treating Parkinson's disease, as dopamine dysfunction is a hallmark of this disorder. Additionally, further research is needed to better understand the mechanism of action of BRL-15572 and its potential effects on other neurotransmitter systems.
Synthesis Methods
BRL-15572 is synthesized using a multi-step process involving several chemical reactions. The first step involves the reaction of 4-(Benzyloxy)-3-methoxybenzaldehyde with piperidine to form the intermediate 1-(4-(Benzyloxy)-3-methoxybenzyl)piperidine. This intermediate is then reacted with 4-methylpiperazine to produce the final product, BRL-15572.
Scientific Research Applications
BRL-15572 has been extensively studied for its potential use in treating neurological and psychiatric disorders such as Parkinson's disease, schizophrenia, and addiction. It has been shown to selectively block the dopamine D3 receptor, which is believed to play a role in these disorders.
properties
Molecular Formula |
C25H35N3O2 |
---|---|
Molecular Weight |
409.6 g/mol |
IUPAC Name |
1-[1-[(3-methoxy-4-phenylmethoxyphenyl)methyl]piperidin-4-yl]-4-methylpiperazine |
InChI |
InChI=1S/C25H35N3O2/c1-26-14-16-28(17-15-26)23-10-12-27(13-11-23)19-22-8-9-24(25(18-22)29-2)30-20-21-6-4-3-5-7-21/h3-9,18,23H,10-17,19-20H2,1-2H3 |
InChI Key |
RCBGFIYSSQBLJL-UHFFFAOYSA-N |
SMILES |
CN1CCN(CC1)C2CCN(CC2)CC3=CC(=C(C=C3)OCC4=CC=CC=C4)OC |
Canonical SMILES |
CN1CCN(CC1)C2CCN(CC2)CC3=CC(=C(C=C3)OCC4=CC=CC=C4)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.